Pyridoxine impurity 1

Beschreibung

Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

The presence of impurities in active pharmaceutical ingredients (APIs) is an inevitable consequence of the manufacturing process. veeprho.comcymitquimica.compharmaguideline.com These unwanted chemical substances can originate from various sources, including raw materials, intermediates, by-products of side reactions, and degradation of the final product. veeprho.compharmaguideline.com Even in minute quantities, impurities can potentially affect the efficacy and safety of the final pharmaceutical product. veeprho.comcontractpharma.com Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control the levels of impurities in drug substances. tandfonline.comlongdom.org These guidelines, including those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities to ensure patient safety. tandfonline.comnih.gov Impurities are generally categorized into organic impurities, inorganic impurities, and residual solvents. pharmaguideline.comcontractpharma.com Organic impurities, like Pyridoxine (B80251) Impurity 1, are often structurally related to the API and can arise from the synthesis or degradation processes. pharmaguideline.com

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling, the identification and quantification of all potential impurities in an API, is a critical aspect of pharmaceutical development and manufacturing. veeprho.comresearchgate.net This process is essential for several reasons:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to ensure the safety and efficacy of the drug product. veeprho.comlongdom.org Some impurities can be toxic or may have their own pharmacological effects, which could be undesirable. contractpharma.comtandfonline.com

Regulatory Compliance: Regulatory authorities require comprehensive data on the impurity profile of any new drug substance. longdom.orgresearchgate.net This information is a crucial part of the drug approval process.

Process Optimization and Control: Understanding the impurity profile helps in optimizing the manufacturing process to minimize the formation of impurities. globalpharmatek.com It allows for the establishment of appropriate controls and specifications for raw materials and throughout the production process. researchgate.net

Stability Assessment: Impurity profiling is integral to stability studies, as it helps to identify degradation products that may form over the shelf life of the drug product. longdom.orgglobalpharmatek.com This ensures the product remains safe and effective until its expiration date.

Identification and Chemical Nomenclature of Pyridoxine Impurity 1 as a Related Substance

Pyridoxine Impurity 1 is recognized as a related substance to Pyridoxine. Its precise chemical identity has been established through various analytical techniques.

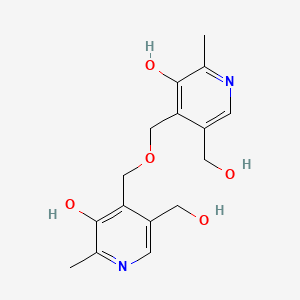

Chemical Name: 4,4'-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol)

The systematic chemical name for Pyridoxine Impurity 1 is 4,4'-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol). pharmaffiliates.comcleanchemlab.compharmaffiliates.com This name accurately describes the molecular structure of the compound.

Molecular Formula and Molecular Weight as a Reference Standard

The molecular formula and weight are fundamental properties used for the identification and quantification of Pyridoxine Impurity 1 as a reference standard in analytical testing.

| Property | Value | Source(s) |

| Molecular Formula | C16H20N2O5 | pharmaffiliates.compharmaffiliates.comfdrrm.com.cn |

| Molecular Weight | 320.35 g/mol | pharmaffiliates.compharmaffiliates.comfdrrm.com.cn |

Overview of Pyridoxine Impurity 1 Relevance in Academic and Industrial Research

Pyridoxine Impurity 1 serves as a critical reference standard in both academic and industrial research settings. cleanchemlab.comsynzeal.com Its availability is essential for the development and validation of analytical methods aimed at detecting and quantifying impurities in pyridoxine hydrochloride. cleanchemlab.comsynzeal.comimpactfactor.org These methods are crucial for routine quality control of pyridoxine in both its bulk form and in pharmaceutical formulations. cleanchemlab.comimpactfactor.org Research efforts focus on developing sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC), to effectively separate and quantify Pyridoxine Impurity 1 from the main API and other related substances. impactfactor.orgresearchgate.net The presence and quantity of this impurity can provide insights into the manufacturing process and the stability of the drug substance. impactfactor.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H20N2O5 |

|---|---|

Molekulargewicht |

320.34 g/mol |

IUPAC-Name |

4-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methoxymethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |

InChI |

InChI=1S/C16H20N2O5/c1-9-15(21)13(11(5-19)3-17-9)7-23-8-14-12(6-20)4-18-10(2)16(14)22/h3-4,19-22H,5-8H2,1-2H3 |

InChI-Schlüssel |

HFRKAACTHWVZKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C(=C1O)COCC2=C(C(=NC=C2CO)C)O)CO |

Herkunft des Produkts |

United States |

Mechanistic Studies on the Formation and Degradation Pathways of Pyridoxine Impurity 1

Elucidation of Synthetic Routes and Process-Related Impurity Generation

The presence of Pyridoxine (B80251) Impurity 1 in the final product is intrinsically linked to the synthetic route employed for pyridoxine production. Understanding the reaction mechanisms and the influence of process parameters is crucial for controlling its formation.

Impurity Formation during Pyridoxine Chemical Synthesis

While specific mechanistic studies detailing the formation of Pyridoxine Impurity 1 are not extensively published, its structure strongly suggests it arises as a byproduct of an etherification reaction between two pyridoxine molecules. A plausible mechanism involves the formation of a reactive ortho-pyridinone methide intermediate from pyridoxine, particularly under thermal stress.

This highly reactive intermediate can then undergo a nucleophilic attack by the 4'-hydroxymethyl group of a second pyridoxine molecule. This proposed mechanism is supported by studies on the regioselective etherification of pyridoxine, which demonstrate the formation of 4'-O-substituted pyridoxine derivatives via an ortho-pyridinone methide intermediate, especially at elevated temperatures nih.gov. The dimerization of pyridoxine through this pathway would lead to the formation of the ether linkage characteristic of Pyridoxine Impurity 1.

Proposed Formation Mechanism of Pyridoxine Impurity 1:

Formation of ortho-Pyridinone Methide: Heating pyridoxine can lead to the elimination of a water molecule from the 3-hydroxy and 4-hydroxymethyl groups, forming a reactive ortho-pyridinone methide intermediate.

Nucleophilic Attack: The 4'-hydroxymethyl group of a second pyridoxine molecule acts as a nucleophile, attacking the electrophilic methylene (B1212753) group of the ortho-pyridinone methide.

Formation of Ether Linkage: This attack results in the formation of the stable ether bond, yielding Pyridoxine Impurity 1.

Influence of Reaction Conditions and Raw Material Purity on Impurity Levels

The formation of byproducts in chemical synthesis is highly dependent on the reaction conditions and the purity of the starting materials. For Pyridoxine Impurity 1, the following factors are likely to play a significant role:

Temperature: As the formation of the ortho-pyridinone methide intermediate is thermally driven, higher reaction or processing temperatures are expected to increase the rate of formation of Pyridoxine Impurity 1 nih.gov. Studies on the thermal degradation of pyridoxine have shown that decomposition and side reactions occur at elevated temperatures researchgate.netnih.gov.

pH: The pH of the reaction mixture can influence the reactivity of the hydroxyl groups of pyridoxine. While specific studies on the effect of pH on the formation of this impurity are not available, it is known that the stability of pyridoxine itself is pH-dependent physiology.org.

Catalysts: The presence of certain catalysts, particularly those that can promote dehydration or etherification reactions, could potentially increase the levels of Pyridoxine Impurity 1.

Purity of Raw Materials: The presence of reactive species in the starting materials or solvents could potentially catalyze or participate in side reactions leading to the formation of impurities. The use of high-purity raw materials is a standard practice to minimize impurity formation impactfactor.org.

Investigation of Degradation Pathways under Controlled Stress Conditions

To understand the stability of Pyridoxine Impurity 1, it is essential to investigate its degradation under controlled stress conditions, including hydrolysis, oxidation, and thermal stress. While specific degradation studies on this impurity are limited, its chemical structure allows for predictions of its behavior based on the known degradation of pyridoxine and related compounds.

Hydrolytic Degradation Mechanisms (Acidic and Basic Conditions)

The central ether linkage in Pyridoxine Impurity 1 is the primary site susceptible to hydrolytic cleavage. The stability of this ether bond is expected to be pH-dependent.

Acidic Conditions: Under acidic conditions, the ether oxygen can be protonated, making the adjacent methylene carbons more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, regenerating two molecules of pyridoxine. Studies on pyridoxine have shown degradation under acidic conditions, although it is relatively stable in moderately acidic environments plos.org.

A study on the stability of pyridoxine hydrochloride showed degradation under both acidic (0.1N HCl at 60°C for 1 hour) and alkaline (0.1N NaOH at 60°C for 1 hour) conditions impactfactor.orgsrce.hr. It is reasonable to assume that Pyridoxine Impurity 1 would also undergo degradation under similar stress conditions.

Table 1: Predicted Hydrolytic Degradation of Pyridoxine Impurity 1

| Stress Condition | Predicted Mechanism | Predicted Degradation Products |

|---|---|---|

| Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) | Protonation of ether oxygen followed by nucleophilic attack of water. | Pyridoxine |

Oxidative Degradation Mechanisms and Reactive Oxygen Species Involvement

The pyridine (B92270) ring and the hydroxymethyl groups of Pyridoxine Impurity 1 are susceptible to oxidation. Reactive oxygen species (ROS) such as those generated from hydrogen peroxide can lead to various degradation products.

The oxidation of pyridoxine itself has been studied, and it is known to be moderately sensitive to oxidative conditions plos.org. Mild oxidation of pyridoxine can yield pyridoxal (B1214274) mcmaster.ca. It is plausible that the pyridine ring of the impurity could be oxidized to form N-oxides, and the hydroxymethyl groups could be oxidized to aldehydes or carboxylic acids. The ether linkage itself is generally stable to oxidation under these conditions.

A stability study on pyridoxine hydrochloride reported a 44% degradation rate under oxidative conditions with 3% H2O2 plos.org. Another study showed a 20% degradation rate with 3% H2O2 after 30 minutes plos.org.

Table 2: Predicted Oxidative Degradation of Pyridoxine Impurity 1

| Stress Condition | Potential Reaction Sites | Predicted Degradation Products |

|---|

Thermal Degradation Kinetics and Decomposition Products

Thermal stress is a significant factor in the degradation of pyridoxine and its impurities. Studies on the thermal decomposition of pyridoxine have identified several degradation products, which provides insight into the potential thermal degradation of Pyridoxine Impurity 1.

Non-isothermal decomposition of pyridoxine has been shown to yield pyridoxal and o-quinone methide as major degradation products researchgate.netnih.gov. The activation energy for pyridoxine decomposition has been determined to be around 20.0 kcal/mol researchgate.netnih.gov. Another study reported an activation energy of 28.3 kcal/mol for 5% decomposition in a nitrogen atmosphere researchgate.net. The thermal degradation of pyridoxine in a dehydrated food system was found to follow first-order kinetics researchgate.net.

For Pyridoxine Impurity 1, thermal stress is likely to cause cleavage of the ether bond, leading to the formation of pyridoxine and potentially further degradation products of pyridoxine itself, such as pyridoxal. Dimerization and other byproducts are also noted to form at high temperatures nih.gov.

Table 3: Predicted Thermal Degradation of Pyridoxine Impurity 1

| Stress Condition | Predicted Mechanism | Potential Decomposition Products |

|---|

Photolytic Degradation Pathways under Light Exposure

Exposure of pyridoxine to light, particularly UV radiation, is a significant factor in its degradation, leading to the formation of impurities. The primary photolytic degradation pathway involves the formation of an ortho-quinone methide (o-QM). researchgate.netacs.org

Mechanism of o-QM Formation:

Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanism of photolytic degradation. acs.org Upon UV irradiation, pyridoxine does not readily undergo aromatic ring-opening or the loss of its ring-bound functional groups due to high energy barriers. acs.org Instead, a more favorable pathway involves the simultaneous dehydroxylation of the hydroxymethyl group at the C4 position and dehydrogenation of the adjacent hydroxyl group at the C3 position. This concerted reaction leads to the formation of the highly reactive ortho-quinone methide and a molecule of water. acs.org

Experimental studies have confirmed this pathway. Photolysis of pyridoxine in an aqueous solution using UV light (at wavelengths of 254, 266, or 308 nm) efficiently produces an o-QM intermediate. researchgate.net This intermediate is highly reactive and can be trapped by solvents such as methanol (B129727) or ethyl vinyl ether, confirming its transient existence. researchgate.net

Forced degradation studies on formulations containing pyridoxine have shown that under photolytic stress (exposure to UV light for 24 hours), degradation can occur, although in some combined formulations, pyridoxine has shown relative stability. japsonline.comsrce.hr The rate of photodegradation can be influenced by other components in a formulation. For instance, riboflavin (B1680620) has been shown to act as a photosensitizer, increasing the rate of pyridoxine degradation upon light exposure. rsc.org The photodegradation of pyridoxine, in the presence of riboflavin, follows first-order kinetics. rsc.org

Characterization of Intermediates and Secondary Degradants Associated with Pyridoxine Impurity 1

The primary intermediate in the photolytic degradation of pyridoxine is the ortho-quinone methide (o-QM). researchgate.net This species is chemically unstable and highly reactive. researchgate.net Its characterization often relies on trapping experiments and advanced analytical techniques.

Primary Degradant:

Ortho-quinone methide (o-QM): This is a key intermediate formed during both photolytic and thermal degradation of pyridoxine. researchgate.net Due to its instability, it is typically detected by trapping it with nucleophilic reagents or through real-time analysis methods like evolved gas analysis-ion attachment mass spectrometry (EGA-Li(+) IAMS). researchgate.net

Secondary Degradants:

The high reactivity of o-QM leads to the formation of various secondary degradants. The specific products formed can depend on the surrounding chemical environment (e.g., solvent, presence of oxygen, concentration).

Pyridoxal: Mild oxidation of pyridoxine, which can occur as a secondary process, can lead to the formation of pyridoxal, another vitamer of the vitamin B6 group. researchgate.netmcmaster.ca Pyridoxal itself can undergo further degradation.

4-Pyridoxic acid 5'-phosphate (PAP): In related compounds like pyridoxal 5'-phosphate (PLP), photodegradation leads to the formation of PAP through oxidation. lshtm.ac.uk By analogy, oxidation of pyridoxine degradation intermediates could lead to similar acidic degradants. Studies on PLP showed that after 24 hours of light exposure, 27.4% of the degraded product was PAP, with the remainder being other products, including a potential diketone dimer of PLP. lshtm.ac.uk

Dimers and other species: At high concentrations, degradation products of related vitamers can form dimers. lshtm.ac.uk It is plausible that the reactive o-QM from pyridoxine could undergo self-reaction or react with other molecules to form larger, more complex impurities.

Forced degradation studies under various conditions (acidic, basic, oxidative) have shown the formation of multiple, often unspecified, degradation peaks in HPLC analysis, indicating a complex degradation profile. japsonline.comsrce.hr

Kinetic Modeling and Computational Chemistry Approaches to Impurity Formation

Kinetic modeling and computational chemistry are powerful tools for understanding and predicting the formation of pyridoxine impurities.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations have been instrumental in mapping the potential energy surfaces for pyridoxine degradation. These studies have shown that the formation of ortho-quinone methide from pyridoxine via a concerted dehydroxylation-dehydrogenation reaction is energetically favorable upon UV exposure compared to other potential degradation pathways like ring-opening. acs.org

Molecular Property Prediction: Computational methods are also used to predict properties of pyridoxine and its vitamers that influence their separation and detection in analytical methods like HPLC. d-nb.inforesearchgate.net These calculations can help in identifying and characterizing unknown impurities based on their predicted properties.

Kinetic Modeling:

Degradation Kinetics: The degradation of pyridoxine under various conditions often follows specific kinetic models. For example, the thermal degradation of pyridoxine hydrochloride has been modeled using a 1.5-order model, while the photosensitized degradation by riboflavin follows first-order kinetics. rsc.orgresearchgate.net

Arrhenius Parameters: Kinetic analysis of thermal degradation has been used to determine Arrhenius parameters, such as the activation energy (Ea). For the solid-phase decomposition of pyridoxine, an activation energy of 20.0 kcal mol⁻¹ and a pre-exponential factor (A) of 5.7 × 10⁹ min⁻¹ have been reported. researchgate.net These parameters are crucial for predicting the shelf-life and stability of pyridoxine-containing products.

Pseudo-second-order Model: In studies involving the removal of pyridoxine from aqueous media via adsorption, the process was well-described by a pseudo-second-order kinetic model, indicating a chemisorption process. semanticscholar.org While not a direct measure of impurity formation, these studies provide insights into the reactivity and interactions of the pyridoxine molecule.

Interactive Data Tables:

Table 1: Summary of Pyridoxine Degradation Studies Use the dropdown to filter by stress condition.

< शैली> table { width: 100%; border-collapse: collapse; } th, td { border: 1px solid #ddd; padding: 8px; text-align: left; } th { background-color: #f2f2f2; } .filter-container { margin-bottom: 15px; }

| Stress Condition | Key Findings | Primary Degradant(s) / Intermediate(s) | Kinetic Model | Reference |

|---|---|---|---|---|

| Photolytic (UV light) | Efficiently produces an intermediate. researchgate.net Rate can be increased by sensitizers like riboflavin. rsc.org | ortho-quinone methide (o-QM) | First-order (with sensitizer) | researchgate.netrsc.org |

| Thermal | Degradation observed at elevated temperatures. | ortho-quinone methide (o-QM), Pyridoxal | 1.5 Order | researchgate.netresearchgate.net |

| Oxidative (e.g., H₂O₂) | Significant degradation can occur. | Multiple unspecified degradation products | Not specified | japsonline.comsrce.hr |

| Acidic/Alkaline Hydrolysis | Degradation occurs under both acidic and basic conditions. | Multiple unspecified degradation products | Not specified | japsonline.com |

Table 2: Computational and Kinetic Parameters for Pyridoxine Degradation

| Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Activation Energy (Ea) for Thermal Decomposition | 20.0 kcal mol⁻¹ | EGA-Li(+) IAMS | researchgate.net |

| Pre-exponential Factor (A) for Thermal Decomposition | 5.7 × 10⁹ min⁻¹ | EGA-Li(+) IAMS | researchgate.net |

| Photodegradation Kinetic Order (with Riboflavin) | First-order | UV-Visible Spectrometry & HPLC | rsc.org |

| Primary Photolytic Degradation Pathway | Formation of ortho-quinone methide | Density Functional Theory (DFT) | acs.org |

Advanced Analytical Methodologies for Pyridoxine Impurity 1 Detection, Quantification, and Structural Characterization

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling, offering the high-resolution separation needed to distinguish the active pharmaceutical ingredient (API) from its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is a widely adopted technique for the impurity profiling of Pyridoxine (B80251). researchgate.net Developing a robust, stability-indicating HPLC method is crucial for separating Pyridoxine from its impurities, including Impurity 1.

Method development often follows a Quality by Design (QbD) approach to ensure the method is reliable and robust. researchgate.netimpactfactor.org This involves systematically optimizing critical parameters to achieve the desired separation. A typical RP-HPLC method involves a C18 or C8 column, which provides a non-polar stationary phase for the separation of moderately polar compounds like Pyridoxine and its impurities. impactfactor.orgafricanjournalofbiomedicalresearch.com

Key parameters optimized during method development include the mobile phase composition, flow rate, and detection wavelength. For instance, a mobile phase consisting of a mixture of an aqueous buffer (like an acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is common. impactfactor.orgbohrium.com The ratio of these components can be delivered in an isocratic or gradient elution mode to achieve optimal resolution between the main component peak and impurity peaks. africanjournalofbiomedicalresearch.com UV detection is typically set at a wavelength where both Pyridoxine and its impurities exhibit significant absorbance, such as 281 nm or 292 nm. impactfactor.orgafricanjournalofbiomedicalresearch.com

Table 1: Example HPLC Method Parameters for Pyridoxine Impurity Profiling

| Parameter | Condition | Source(s) |

| HPLC System | Agilent LC 1100 series with UV detector | researchgate.netimpactfactor.org |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | bohrium.com |

| Mobile Phase | Acetonitrile and Acetate Buffer (e.g., 65:35 v/v) | bohrium.com |

| Flow Rate | 1.0 mL/min | impactfactor.orgbohrium.com |

| Detection | UV at 292 nm (for impurities) | africanjournalofbiomedicalresearch.com |

| Column Temp. | 30°C | impactfactor.org |

| Injection Vol. | 20 µL | japsonline.com |

The validation of such methods, following ICH guidelines, confirms their linearity, accuracy, precision, and robustness, making them suitable for routine quality control analysis. researchgate.netimpactfactor.org

Ultra-Performance Liquid Chromatography (UPLC) Applications in High-Resolution Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. nih.govresearchgate.net These characteristics make UPLC particularly advantageous for high-resolution impurity analysis, where closely eluting peaks must be resolved. nih.gov

For Pyridoxine and its impurities, a UPLC method can significantly reduce the run time compared to HPLC while improving the separation efficiency. nih.gov For example, a UPLC method might use a sub-2 µm C8 or C18 column and a rapid gradient elution to separate all related substances in a fraction of the time required by an HPLC method. nih.gov The enhanced sensitivity of UPLC is also beneficial for detecting and quantifying impurities present at very low levels. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance

| Feature | Conventional HPLC | UPLC | Source(s) |

| Particle Size | 3-5 µm | < 2 µm | researchgate.net |

| Resolution | Good | Excellent | researchgate.net |

| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., < 10 min) | africanjournalofbiomedicalresearch.comnih.gov |

| Sensitivity | Standard | Higher | nih.gov |

| System Pressure | Lower | Higher | researchgate.net |

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) further enhances analytical power, providing both chromatographic separation and mass-based identification and quantification in a single run. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Related Impurities

While liquid chromatography is the primary tool for analyzing non-volatile impurities like Pyridoxine Impurity 1, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile impurities. ajpaonline.commdpi.com In the context of Pyridoxine production, GC-MS would be employed to detect residual solvents or volatile degradation products that may be present. lcms.cz

The process involves injecting the sample into a heated port, where volatile compounds are vaporized and then separated based on their boiling points and interaction with the GC column's stationary phase. nih.gov The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data for identification. nih.gov Although direct analysis of Pyridoxine Impurity 1 by GC-MS is not feasible due to its low volatility, the technique is crucial for a comprehensive impurity profile of the drug substance, ensuring the absence of other potentially harmful volatile components. nih.govresearchgate.net

Spectroscopic and Spectrometric Approaches for Impurity Identification

Once an impurity is separated, spectroscopic and spectrometric techniques are essential for its definitive identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (like COSY and TOCSY), provide detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its structure. researchgate.net

For Pyridoxine Impurity 1, NMR analysis would be performed on an isolated and purified sample of the impurity. The resulting spectra would reveal key structural features. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine (B92270) rings, the methylene (B1212753) protons of the hydroxymethyl groups, and the protons of the ether linkage connecting the two pyridoxine-like moieties. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of these signals, the complete structure of 4,4'-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol) can be confirmed. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound with extremely high accuracy. msesupplies.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. researchgate.net

When analyzing Pyridoxine Impurity 1, HRMS coupled with a soft ionization technique like electrospray ionization (ESI) would be used. The analysis would provide a highly accurate mass for the protonated molecule [M+H]⁺. This accurate mass is then used to confirm the elemental formula (C₁₆H₂₀N₂O₅) of the impurity. simsonpharma.com

Furthermore, tandem mass spectrometry (MS/MS) experiments on the HRMS instrument can be performed. This involves isolating the parent ion of the impurity and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information that corroborates the proposed structure. The fragmentation pattern would be expected to show losses of characteristic groups, such as hydroxymethyl units or cleavage of the central ether bond, further confirming the identity of Pyridoxine Impurity 1.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Detection

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the analysis of pharmaceutical compounds, including Pyridoxine Impurity 1. They provide valuable information regarding the molecule's functional groups and are often used for identification and detection purposes.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the compound. For Pyridoxine and its related impurities, IR spectroscopy can confirm the presence of key structural features. For instance, the technique can identify the valence vibrations of OH groups, which are characteristic of the pyridoxine structure. csfarmacie.cz In practice, samples are often prepared in a potassium bromide (KBr) disc or as a crushed drop between ZnSe plates and examined in the mid-IR range (typically 4000 to 400 cm⁻¹). csfarmacie.czijpsr.info The resulting spectrum serves as a molecular fingerprint, which can be compared against a reference standard for identification. himedialabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is widely used for the quantitative analysis of compounds that possess chromophores (light-absorbing groups). Pyridoxine contains a substituted pyridine ring system, which absorbs light in the UV region, making this technique suitable for its detection. The wavelength of maximum absorbance (λmax) for pyridoxine is reported at various values depending on the solvent and pH, including 290 nm, 281 nm, and 270 nm. impactfactor.orgsielc.comiium.edu.my The UV spectrum can be affected by the pH of the medium. sielc.com In the context of chromatographic methods like HPLC, a UV detector is set to a specific wavelength to monitor the eluent and quantify the analyte. impactfactor.org For the analysis of Pyridoxine Impurity 1, UV-Vis spectroscopy, particularly when coupled with HPLC, provides a sensitive and reliable means of detection and quantification.

Method Validation Parameters for Pyridoxine Impurity 1 Assays

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. nih.gov For impurity assays, validation according to guidelines from the International Council for Harmonisation (ICH) confirms that the method is reliable, reproducible, and accurate for quantifying the levels of impurities like Pyridoxine Impurity 1. mdpi.comjapsonline.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. africanjournalofbiomedicalresearch.comijcce.ac.ir For an assay of Pyridoxine Impurity 1, the method must be able to distinguish and quantify the impurity peak without interference from the main pyridoxine peak or other related substances. africanjournalofbiomedicalresearch.com

Specificity is commonly demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. researchgate.netsrce.hr The analytical method is then used to analyze these stressed samples. A method is considered specific if the impurity peak is well-resolved from all potential degradation products. srce.hr In validated methods for pyridoxine and related substances, it has been shown that no interference occurs from placebo components or degradation products at the retention time of the analytes, with peak purity being confirmed by detectors like a photodiode array (PDA) detector. africanjournalofbiomedicalresearch.comsrce.hr

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. africanjournalofbiomedicalresearch.com The range of a method is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. europa.eu

To establish linearity, a series of standard solutions of the impurity at different concentrations are analyzed. A calibration curve is then constructed by plotting the peak area against concentration, and the relationship is assessed using linear regression. A high correlation coefficient (R²) is indicative of a strong linear relationship. For assays of pyridoxine and its impurities, excellent linearity has been demonstrated. impactfactor.orgafricanjournalofbiomedicalresearch.com For instance, a method for "Pyridoxine impurity A" showed exceptional linearity over a range of 10% to 150% of the target concentration. africanjournalofbiomedicalresearch.com

| Analyte | Concentration Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|

| Pyridoxine Impurity A | 10% to 150% of target conc. | 0.9995 | africanjournalofbiomedicalresearch.com |

| Pyridoxine | 10 - 100 µg/mL | 0.9990 | impactfactor.org |

| Pyridoxine HCl | 10 - 70 µg/mL | 0.9995 | researchgate.net |

| Pyridoxine | 0.020 - 0.070 mg/mL | >0.997 | nih.gov |

Accuracy and Precision Assessments (Repeatability and Intermediate Precision)

Accuracy The accuracy of an analytical method represents the closeness of the measured value to the true value. It is typically evaluated through recovery studies by spiking a sample matrix with a known amount of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification level). impactfactor.orgjapsonline.com High recovery percentages indicate an accurate method. Studies on pyridoxine have reported recovery rates between 100.1% and 100.8%. impactfactor.org For related impurities, recovery has also been found to be within satisfactory ranges. africanjournalofbiomedicalresearch.com

| Analyte | Concentration Levels | Recovery Range (%) | Source |

|---|---|---|---|

| Pyridoxine | 80%, 100%, 120% | 100.1 - 100.8% | impactfactor.org |

| Pyridoxal (B1214274) Phosphate (B6) | Not specified | 100.2 - 101.2% | srce.hr |

| Pyridoxine | Three levels | 99.14 - 99.81% | japsonline.com |

| Pyridoxine | 50 - 300 µg/mL | 98.0 - 102.0% | mdpi.com |

Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time with the same analyst and equipment. impactfactor.org

Intermediate Precision (Inter-day precision): Evaluates the variations within a single laboratory, such as on different days or with different analysts or equipment. impactfactor.org

Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. A low %RSD signifies high precision. For pyridoxine and its impurities, validated methods demonstrate excellent precision, with %RSD values typically below 2%. impactfactor.orgafricanjournalofbiomedicalresearch.comresearchgate.net

| Precision Type | Analyte | Result (%RSD) | Source |

|---|---|---|---|

| Intra-day | Pyridoxine | <2.0% | impactfactor.org |

| Inter-day | Pyridoxine | <2.0% | impactfactor.org |

| Method Precision | Spiked Impurities | <2.0% | africanjournalofbiomedicalresearch.com |

| Intermediate Precision | Spiked Impurities | <3.0% | africanjournalofbiomedicalresearch.com |

| Repeatability (Intra-day) | Pyridoxine | 0.39% - 1.10% | nih.gov |

| Intermediate Precision (Inter-day) | Pyridoxine | 0.40% - 1.37% | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These parameters define the sensitivity of the method. For impurity analysis, it is crucial that the LOQ is sufficiently low to allow for the accurate measurement of impurities at or below their specification limits. These values can be determined based on the signal-to-noise ratio of the analytical instrument or from the standard deviation of the response and the slope of the calibration curve. srce.hrmdpi.com

| Analyte | LOD | LOQ | Source |

|---|---|---|---|

| Pyridoxine | 0.09063 µg/mL | 0.2746 µg/mL | impactfactor.org |

| Pyridoxine HCl | 23.5 ng/mL | 71.1 ng/mL | researchgate.net |

| Pyridoxine | 21.49 µg/mL | 71.64 µg/mL | mdpi.com |

| Pyridoxine (PN) | 0.031 µg/100 g | 0.081 µg/100 g | nih.gov |

Robustness and Ruggedness Evaluations

Robustness Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during routine use. For HPLC methods, robustness is tested by slightly altering parameters such as the mobile phase composition, pH, flow rate, and column temperature. impactfactor.org The effect of these changes on the analytical results (e.g., peak area, retention time) is then evaluated, often by calculating the %RSD. Low %RSD values demonstrate that the method is robust.

| Parameter Modified | Variation | %RSD | Source |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 0.18 | impactfactor.org |

| 1.1 | 0.59 | ||

| Wavelength (nm) | 280 | 0.13 | impactfactor.org |

| 282 | 0.07 |

Ruggedness Ruggedness is the reproducibility of results under various conditions, such as different laboratories, analysts, instruments, and reagent lots. benthamopen.com It demonstrates the transferability of the method. Ruggedness is often assessed through inter-laboratory collaborative studies or as part of intermediate precision testing. benthamopen.comeuropa.eu For example, a study reported a relative standard deviation for reproducibility (RSDR) between 4.0% and 5.1% for a pyridoxine assay, indicating good ruggedness. europa.eu

Application of Quality by Design (QbD) Principles in Analytical Method Development for Impurity 1

The development of robust and reliable analytical methods for the detection and quantification of impurities is paramount in the pharmaceutical industry to ensure the safety and efficacy of drug products. The application of Quality by Design (QbD) principles to analytical methods, often termed Analytical QbD (AQbD), provides a systematic and science-based framework for developing high-quality analytical procedures. rjptonline.orgamericanpharmaceuticalreview.com This approach moves away from traditional, more empirical method development towards a proactive strategy that builds quality, robustness, and ruggedness into the method from the outset. humanjournals.com For Pyridoxine Impurity 1, a critical impurity in pyridoxine drug substances and products, the AQbD approach ensures the consistent performance of analytical methods throughout their lifecycle. researchgate.netimpactfactor.org

The core of the AQbD paradigm is the understanding that quality cannot be tested into a product but must be built in by design. rjptonline.org This philosophy extends to the analytical methods used to measure that quality. The process begins with predefined objectives and emphasizes understanding the factors that influence method performance and controlling them based on sound science and quality risk management. rjptonline.orgamericanpharmaceuticalreview.com

Defining the Method's Goals: The Analytical Target Profile (ATP)

The first step in the AQbD journey is to define the goals of the analytical method. This is captured in the Analytical Target Profile (ATP), which is a prospective summary of the performance characteristics required for the method to be fit for its intended purpose. humanjournals.comamericanpharmaceuticalreview.com The ATP for a method intended to quantify Pyridoxine Impurity 1 would specify the required precision, accuracy, sensitivity, and range to ensure that the impurity can be reliably measured at levels relevant to its specification limits.

Table 1: Example Analytical Target Profile (ATP) for a Quantitative Method for Pyridoxine Impurity 1

| Analytical Performance Characteristic | Target Criteria | Justification |

| Analyte | Pyridoxine Impurity 1 | To control the level of this specific impurity in Pyridoxine. |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Provides high sensitivity and specificity for separating impurities from the active pharmaceutical ingredient (API). researchgate.net |

| Quantification Range | From Limit of Quantification (LOQ) to 150% of the specification limit | To accurately measure the impurity from trace levels up to potential out-of-specification amounts, as per ICH guidelines. africanjournalofbiomedicalresearch.com |

| Accuracy | Recovery between 98.0% and 102.0% | To ensure the measured value is close to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | To ensure consistency of results for multiple measurements of the same sample. researchgate.netvistas.ac.in |

| Specificity | Baseline resolution from Pyridoxine and other known impurities | To ensure the method result is solely attributable to Pyridoxine Impurity 1 without interference. europa.eu |

| Limit of Quantification (LOQ) | ≤ 0.05% with respect to Pyridoxine concentration | To reliably quantify the impurity at or below its typical reporting threshold. |

Risk Assessment and Identification of Critical Method Parameters

Once the ATP is established, the next step involves identifying the parameters of the analytical method that could potentially impact its performance. A risk assessment, often using tools like a fishbone (Ishikawa) diagram or Failure Mode and Effects Analysis (FMEA), is conducted to prioritize these parameters. The parameters with the highest potential to affect the method's Critical Quality Attributes (CQAs)—such as peak resolution, tailing factor, and retention time—are designated as Critical Method Parameters (CMPs). rjptonline.orgamericanpharmaceuticalreview.com

For an RP-HPLC method for Pyridoxine Impurity 1, potential CMPs could include:

Mobile phase composition (e.g., percentage of organic solvent, pH of the aqueous phase). impactfactor.org

Column temperature. impactfactor.org

Flow rate. impactfactor.org

Wavelength of detection. africanjournalofbiomedicalresearch.com

Column chemistry (e.g., C18, C8). africanjournalofbiomedicalresearch.com

Systematic Optimization using Design of Experiments (DoE)

Instead of the traditional one-factor-at-a-time (OFAT) approach, AQbD utilizes Design of Experiments (DoE) to systematically and efficiently study the effects of the identified CMPs on the method's CQAs. impactfactor.orgamericanpharmaceuticalreview.com DoE allows for the simultaneous variation of multiple parameters, enabling the study of not only their individual effects but also their interactions.

A study developing an RP-HPLC method for pyridoxine impurity profiling utilized a central composite design (CCD) to optimize critical parameters. impactfactor.org This statistical approach helps in understanding the relationships between factors and responses, leading to the definition of a "design space."

Table 2: Research Findings from a QbD-based RP-HPLC Method for Pyridoxine Impurity Profiling

| Parameter | Finding/Result | Reference |

| Optimization Approach | Analytical Quality by Design (QbD) was used to fine-tune the RP-HPLC method. | researchgate.netimpactfactor.org |

| Experimental Design | Design of Experiments (DoE), specifically a Central Composite Design (CCD), was employed for optimization. | impactfactor.org |

| Optimized Mobile Phase | A composition of 90% acetonitrile and 10% water (v/v) was found to be optimal. | impactfactor.org |

| Flow Rate | An optimal flow rate of 1.0 mL/min was determined. | impactfactor.org |

| Column Temperature | The ideal column temperature was established at 30°C. | impactfactor.org |

| Retention Time of Pyridoxine | Approximately 6.3 minutes under optimal conditions. | impactfactor.org |

| Method Precision (RSD) | The method demonstrated excellent precision with an RSD of less than 2%. | researchgate.netvistas.ac.in |

| Accuracy (Recovery) | Recovery rates were between 100% and 101.2%. | impactfactor.org |

| Linearity (Correlation Coefficient) | A strong correlation value (R²) of 0.9990 was achieved. | impactfactor.orgvistas.ac.in |

Establishing the Method Design Space and Control Strategy

The data generated from the DoE studies are used to create mathematical models that define the method's design space. humanjournals.com The design space is the multidimensional combination and interaction of input variables (CMPs) that have been demonstrated to provide assurance of quality. rjptonline.org Operating within this defined space ensures that the method consistently meets the criteria set out in the ATP.

The final step is to establish a method control strategy. This includes setting the final operating conditions, defining system suitability test (SST) criteria, and outlining what to do if a parameter deviates. This robust control strategy, built on a deep understanding of the method's capabilities and limitations, ensures that the analytical procedure for Pyridoxine Impurity 1 is reliable and transferable across different laboratories and instruments. americanpharmaceuticalreview.com The application of AQbD ultimately leads to more robust analytical methods, reducing the likelihood of failures and the need for extensive re-validation efforts during the product's lifecycle. americanpharmaceuticalreview.com

Stability Assessment and Control Strategies for Pyridoxine Impurity 1 in Pharmaceutical Systems

Forced Degradation Studies to Establish Stability-Indicating Analytical Methods

Forced degradation, or stress testing, is a critical step in the development of stability-indicating analytical methods. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and identify potential degradation products. This allows for the development of analytical methods capable of separating and quantifying the impurities from the parent drug.

While comprehensive studies detailing the forced degradation of pyridoxine (B80251) are available, specific data on the formation of Pyridoxine impurity 1 under various stress conditions is not extensively documented in publicly available literature. General degradation pathways for pyridoxine have been explored under conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. figshare.comnih.govresearchgate.net

A typical approach to developing a stability-indicating method involves using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). impactfactor.orgresearchgate.net The development of such a method would aim to achieve adequate resolution between pyridoxine and all its potential degradation products, including Pyridoxine impurity 1.

Table 1: Illustrative Forced Degradation Conditions for Pyridoxine

| Stress Condition | Reagent/Condition | Duration | Potential Degradants (General) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Degradation products formed |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant degradation observed |

| Oxidation | 3% H₂O₂ | 24 hours | Oxidative degradation products |

| Thermal | 60°C | 48 hours | Thermally induced degradants |

| Photolytic | UV light (254 nm) | 24 hours | Photodegradation products |

Long-Term and Accelerated Stability Testing Protocols for Pyridoxine-Containing Formulations

Long-term and accelerated stability testing are essential to determine the shelf-life and appropriate storage conditions for pharmaceutical formulations. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines. europa.euich.org

For pyridoxine-containing formulations, stability testing protocols would involve storing the product at specified temperature and humidity conditions for predetermined periods. Samples are then analyzed at various time points to assess the level of impurities, including Pyridoxine impurity 1.

Long-Term Stability Testing:

Conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

Duration: Minimum of 12 months, extending to the proposed shelf-life.

Testing Frequency: Typically at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

Accelerated Stability Testing:

Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH.

Duration: Minimum of 6 months.

Testing Frequency: Typically at 0, 3, and 6 months.

The analytical methods used in these studies must be stability-indicating, capable of accurately quantifying the levels of Pyridoxine impurity 1 over time. However, specific data from long-term and accelerated stability studies detailing the formation and evolution of Pyridoxine impurity 1 in various pyridoxine formulations are not publicly available.

Impurity Control Strategies in Pharmaceutical Manufacturing

The control of impurities in pharmaceutical manufacturing begins with a thorough understanding of the synthetic route of the API and the potential for impurity formation. For Pyridoxine impurity 1, its formation is likely related to the manufacturing process of pyridoxine.

Process control and optimization strategies to minimize the generation of Pyridoxine impurity 1 would involve:

Raw Material Control: Ensuring the quality of starting materials and reagents to prevent the introduction of precursors that could lead to the formation of the impurity.

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pH, reaction time, and solvent selection to favor the formation of the desired product and minimize side reactions that could generate Pyridoxine impurity 1.

Purification Processes: Implementing effective purification steps, such as crystallization or chromatography, to remove any formed impurities from the final API.

Detailed information regarding the specific process parameters that influence the formation of Pyridoxine impurity 1 is proprietary to manufacturers and not available in the public domain.

In-process monitoring and release testing are crucial for ensuring the quality of the final drug product. Validated analytical methods are used to monitor the levels of impurities at various stages of the manufacturing process and in the final product.

For Pyridoxine impurity 1, this would involve:

In-process Controls (IPCs): Testing of intermediates and the crude API to ensure that the levels of Pyridoxine impurity 1 are within acceptable limits before proceeding to the next manufacturing step.

Release Testing: As part of the final product specification, the level of Pyridoxine impurity 1 would be tested to ensure it does not exceed the established acceptance criteria based on safety and regulatory requirements.

The development and validation of a specific and sensitive analytical method, such as HPLC, is a prerequisite for effective in-process monitoring and release testing of this impurity. impactfactor.orgresearchgate.net

Impact of Excipients, Packaging Materials, and Storage Conditions on Pyridoxine Impurity 1 Levels

The stability of a drug product can be influenced by its formulation components and packaging. While general principles of drug-excipient and drug-packaging interactions are well-established, specific studies on the impact of these factors on the levels of Pyridoxine impurity 1 are not widely reported.

Excipients: Excipients can interact with the API and affect its stability. For example, reactive impurities in excipients or changes in the micro-pH of the formulation due to certain excipients could potentially promote the formation of Pyridoxine impurity 1. nih.gov Compatibility studies between pyridoxine and various excipients are a standard part of formulation development to identify and mitigate such risks.

Packaging Materials: The choice of packaging materials is critical for protecting the drug product from environmental factors such as light, moisture, and oxygen, which can accelerate degradation. Leachables from the packaging material could also potentially interact with the drug substance. Studies would be necessary to evaluate the suitability of different packaging materials (e.g., glass vs. various types of plastic) in preventing the formation of Pyridoxine impurity 1 during the product's shelf life.

Storage Conditions: As established in stability testing, storage conditions, particularly temperature and humidity, can significantly impact the degradation of pyridoxine and the formation of impurities. Storing the product outside of the recommended conditions can lead to an increase in the levels of Pyridoxine impurity 1.

Regulatory Framework and Pharmacopoeial Considerations for Pyridoxine Impurity 1

Adherence to International Conference on Harmonisation (ICH) Guidelines Q3A, Q3B, and Q2(R1) for Impurities and Method Validation

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals. The control strategy for Pyridoxine (B80251) impurity 1 is primarily dictated by ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgich.orgeuropa.eu

ICH Q3A(R2) and Q3B(R2): These guidelines establish thresholds for the reporting, identification, and qualification of impurities. ich.orgeuropa.eu Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org The thresholds are based on the maximum daily dose (MDD) of the drug substance.

Any impurity present at a level greater than the reporting threshold must be reported in a registration application. ich.orgeuropa.eu If the impurity level exceeds the identification threshold, its structure must be determined. Should it surpass the qualification threshold, comprehensive safety data is required to justify the proposed acceptance criterion.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data derived from ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgeuropa.eu |

ICH Q2(R1): This guideline details the requirements for the validation of analytical procedures used to control impurities. ich.org Any method developed to detect and quantify Pyridoxine impurity 1 must be validated to demonstrate its suitability. ich.orgnih.gov The validation process assesses various characteristics, including:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. ich.orgnih.gov

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of test results to the true value, often determined through recovery studies. ich.orgfda.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Adherence to these ICH guidelines is mandatory for drug registration in major markets like the European Union, Japan, and the United States. ich.org

Compliance with Pharmacopoeial Monographs and Reference Standards for Pyridoxine Related Substances (e.g., USP, EP)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. sigmaaldrich.comlgcstandards.com The monographs for Pyridoxine Hydrochloride specify tests and acceptance criteria for purity, including limits on related substances. uspbpep.comuspbpep.comdrugfuture.comscribd.com

While the official EP monograph for Pyridoxine Hydrochloride lists specific impurities such as Impurity A (6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol) and Impurity B (5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol), "Pyridoxine impurity 1" is not explicitly named as a specified impurity in these primary compendia. uspbpep.comscribd.com However, the monographs include general limits for "unspecified impurities" and "total impurities". scribd.com Therefore, if Pyridoxine impurity 1 is present in a drug substance or product, it must be controlled within these general limits. If its level consistently exceeds the ICH identification threshold, it may need to be listed as a specified impurity in the manufacturer's internal specification. ich.org

The analytical procedures detailed in the pharmacopoeias, often utilizing techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are designed to separate and control all potential impurities, including those not individually named. uspbpep.comdrugfuture.comscribd.com

Role of Certified Reference Materials (CRMs) and Pharmaceutical Secondary Standards in Impurity Control

Certified Reference Materials (CRMs) and Pharmaceutical Secondary Standards are indispensable tools for the accurate control of impurities. sigmaaldrich.com These standards are highly characterized materials used for:

Peak Identification: Confirming the identity of an impurity peak in a chromatogram by comparing its retention time with that of the reference standard.

Method Validation: Establishing the performance characteristics of analytical methods, such as specificity, accuracy, and precision. synzeal.comsynzeal.com

Quantification: Accurately determining the amount of the impurity present in a sample.

CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing the highest level of accuracy and traceability. sigmaaldrich.com Pharmaceutical Secondary Standards are qualified against primary reference standards (like those from USP or EP) and offer a cost-effective and convenient alternative for routine quality control. sigmaaldrich.comsigmaaldrich.com For Pyridoxine and its specified impurities like A and B, various reference standards are commercially available from pharmacopoeial bodies and other suppliers. sigmaaldrich.comlgcstandards.comsigmaaldrich.comedqm.eu The availability of a characterized reference standard for Pyridoxine impurity 1 is crucial for manufacturers to accurately monitor and control its presence in their products. cleanchemlab.com

Regulatory Expectations for Analytical Method Validation and Impurity Reporting in Drug Applications (ANDA, DMF)

When submitting a drug application, such as an Abbreviated New Drug Application (ANDA) for a generic drug or a Drug Master File (DMF) for an API, regulators have stringent expectations for the control and documentation of impurities. synzeal.comsynzeal.com

The application must include a comprehensive discussion of all potential and actual impurities, including Pyridoxine impurity 1 if it is present. ich.orgslideshare.net This includes:

Impurity Profile: A detailed summary of the impurities observed in batches manufactured by the proposed commercial process. This profile should be compared to that of batches used in pivotal clinical and safety studies. ich.orgeuropa.euslideshare.net

Analytical Procedures: Full details of the analytical methods used for detecting and quantifying impurities. ich.org

Method Validation Data: A complete validation report demonstrating that the analytical procedures are suitable for their intended purpose, in accordance with ICH Q2(R1). ich.orgich.org

Batch Analysis Results: Analytical results for all relevant batches, presented numerically, demonstrating that the impurities are controlled within the proposed specifications. ich.orgfda.gov

Justification of Specifications: A rationale for the proposed acceptance criteria for each specified impurity and for total impurities, based on pharmacopoeial requirements, batch data, and ICH qualification thresholds. ich.org

Failure to adequately characterize and control impurities like Pyridoxine impurity 1 can result in significant delays or rejection of a drug application.

Research on the Genotoxic Potential Assessment of Pyridoxine Impurity 1, if applicable

Genotoxic impurities are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer, even at very low levels of exposure. ijsr.net The assessment of genotoxic potential is a critical regulatory concern, governed by guidelines such as ICH M7. ijsr.net

Currently, there is no specific research publicly available that assesses the genotoxic potential of Pyridoxine impurity 1 (4,4'-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol)). In the absence of such data, a standard approach to assessment would be followed.

This process typically involves:

In Silico Assessment: The chemical structure of the impurity is analyzed using specialized software to identify any structural alerts that are known to be associated with mutagenicity. taylorfrancis.com

Literature Review: A search for any existing carcinogenicity or mutagenicity data on the impurity or structurally similar compounds. ijsr.net

Experimental Testing: If structural alerts are present or if there is other reason for concern, and in the absence of sufficient data, an in vitro bacterial reverse mutation assay (Ames test) is typically required to determine mutagenic potential. aifa.gov.it

If an impurity is found to be mutagenic, it must be controlled at or below a stringent limit based on the Threshold of Toxicological Concern (TTC), which is generally 1.5 µg per person per day. aifa.gov.it Without specific data, the genotoxic status of Pyridoxine impurity 1 remains unconfirmed, and its control would be based on the standard ICH Q3A/Q3B limits unless a specific concern is raised based on structural analysis.

Q & A

Q. What are the critical physicochemical properties of Pyridoxine Impurity 1, and how do they influence experimental design?

Pyridoxine Impurity 1 (1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride) has distinct properties that dictate its handling and analysis:

- Molecular formula : C₈H₁₀ClNO₂; Molecular weight : 187.62 g/mol .

- Solubility : Slightly soluble in DMSO, methanol, and water, necessitating careful solvent selection for dissolution in analytical workflows .

- Stability : Degrades in aqueous solutions (pH-dependent), requiring inert atmospheres and controlled storage (room temperature, protected from light and moisture) to prevent decomposition .

- Melting point : 239–240°C (with decomposition), which is critical for thermal analysis methods like DSC .

Q. Methodological considerations :

- Use stability-indicating methods (e.g., LC-MS/MS) to account for degradation during analysis.

- Prefer anhydrous solvents for long-term storage to minimize hydrolysis.

Q. Which analytical techniques are validated for identifying and quantifying Pyridoxine Impurity 1?

The table below summarizes key techniques and validation parameters:

Q. Methodological steps :

- For LC-MS/MS: Optimize ionization conditions (e.g., ESI+) and fragmentor voltages to enhance sensitivity for the impurity.

- Validate linearity across 50–150% of the target concentration range to ensure accuracy in forced degradation studies .

Advanced Research Questions

Q. How can researchers investigate the formation pathways of Pyridoxine Impurity 1 during synthesis?

Pyridoxine Impurity 1 may form during synthetic steps involving hydroxy group protection (e.g., acetonide formation) or acidic/basic hydrolysis. Key strategies include:

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation during pyridoxine derivatization (e.g., tosylation or acetonide protection) .

- pH-controlled studies : Analyze impurity generation under varying pH (e.g., using the "KEV" program to model equilibrium compositions in aqueous solutions) .

- Stress testing : Expose pyridoxine to oxidative (H₂O₂), thermal (40–80°C), and photolytic conditions to simulate degradation pathways .

Q. Example experimental design :

Q. What methodological rigor is required to validate analytical procedures for Pyridoxine Impurity 1 per regulatory guidelines?

Validation must adhere to ICH Q2(R1) criteria, including:

- Specificity : Demonstrate resolution from pyridoxine and other impurities (e.g., baseline separation in HPLC) .

- Accuracy : Spike recovery studies (90–110%) using placebo matrices .

- Precision : Repeatability (%RSD ≤2% for intraday/interday analyses) .

- Robustness : Test method resilience to minor changes (e.g., ±5% organic modifier in mobile phase) .

Q. Case study :

- In a UV-Vis method, Theil-Sen regression achieved 99.84–102.12% recovery for pyridoxine HCl, but Huber regression exceeded error thresholds, highlighting the need for method-specific validation .

Q. How should researchers resolve contradictions in reported thermodynamic data for pyridoxine-related compounds?

Discrepancies in dissociation constants (pKa) or equilibrium behavior require:

- Meta-analysis : Compare literature values (e.g., pK₁ = 4.85 ± 0.02, pK₂ = 8.96 ± 0.03 at 298.15 K) with experimental replicates under standardized conditions (ionic strength, temperature).

- Computational modeling : Use software like "KEV" to simulate speciation diagrams and validate against experimental pH titrations .

- Error analysis : Apply ANOVA to assess inter-laboratory variability in reported data .

Q. Example :

- If pKa values conflict, conduct potentiometric titrations in triplicate using a calibrated pH meter and report uncertainties with 95% confidence intervals.

Q. What strategies ensure ethical reporting of impurity data in publications?

- Data transparency : Archive raw chromatograms, spectral data, and statistical outputs (e.g., SAS ANOVA results) for peer review .

- Avoid selective reporting : Disclose all impurity peaks detected, even if below reporting thresholds .

- Plagiarism checks : Use software to ensure originality in describing synthesis or analytical protocols .

Q. Table 1: Key Thermodynamic Constants for Pyridoxine (298.15 K)

| Property | Value | Uncertainty | Reference |

|---|---|---|---|

| pK₁ (first dissociation) | 4.85 | ±0.02 | |

| pK₂ (second dissociation) | 8.96 | ±0.03 |

Q. Table 2: Stability-Indicating Methods Comparison

| Method | Advantages | Limitations |

|---|---|---|

| LC-MS/MS | High sensitivity, structural specificity | High equipment cost |

| DSC | Detects polymorphic impurities | Limited to thermally stable compounds |

| UV-Vis | Cost-effective, rapid | Interference from excipients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.